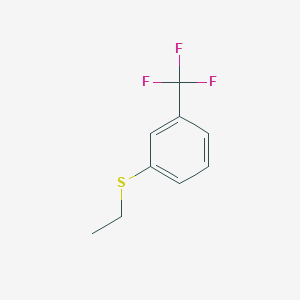

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene

Description

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with an ethylsulfanyl (-S-CH₂CH₃) group at position 1 and a trifluoromethyl (-CF₃) group at position 2.

Properties

IUPAC Name |

1-ethylsulfanyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3S/c1-2-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGQDRTGGYWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264506 | |

| Record name | Benzene, 1-(ethylthio)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447671-84-2 | |

| Record name | Benzene, 1-(ethylthio)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447671-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(ethylthio)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 1-(ethylsulfanyl)benzene with a trifluoromethylating agent under specific conditions can yield the desired product. The reaction typically requires the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-(ethylsulfanyl)-3-(trifluoromethyl)benzene often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The trifluoromethyl group is relatively inert to reduction, but the benzene ring can undergo hydrogenation under suitable conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated benzene derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

Biology: Investigated for its potential biological activity, including as a lead compound in drug discovery.

Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Table 1: Key Substituent Effects on Aromatic Reactivity

Key Insights :

- The ethylsulfanyl group in 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene provides a balance of moderate electron donation (via sulfur lone pairs) and lipophilicity, contrasting with halogenated analogs (e.g., fluoro or bromo derivatives) that exhibit stronger electron-withdrawing effects.

- The -CF₃ group universally deactivates the ring, directing electrophilic attacks to meta or para positions depending on other substituents.

Key Insights :

- The ethylsulfanyl analog may be synthesized via nucleophilic substitution (e.g., reacting a bromo precursor with ethanethiol under basic conditions), akin to methods for 1-(2-bromoethyl)-3-(trifluoromethyl)benzene .

- Bromo and iodo derivatives exhibit higher reactivity in cross-coupling reactions compared to ethylsulfanyl, which may require specialized catalysts or conditions.

Biological Activity

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene, a compound characterized by its unique ethylsulfanyl and trifluoromethyl functional groups, has garnered attention in recent research due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene is . The compound features a benzene ring substituted with an ethylsulfanyl group at one position and a trifluoromethyl group at another. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene exhibits notable antimicrobial activity. In a study focusing on various substituted benzenes, this compound was investigated for its ability to inhibit the growth of several bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. The presence of the trifluoromethyl group is believed to enhance its electron-withdrawing ability, contributing to its capacity to scavenge free radicals. A study utilizing various assays such as DPPH and ABTS showed that 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene effectively reduced oxidative stress markers in vitro.

Synthesis Methods

The synthesis of 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene typically involves the following methods:

- Nucleophilic Substitution : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions involving appropriate halides.

- Electrophilic Aromatic Substitution : The trifluoromethyl group can be added through electrophilic aromatic substitution, utilizing trifluoromethylating agents under controlled conditions.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential for therapeutic applications .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Antioxidant Activity

In another study focused on antioxidant properties, 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene was tested alongside other phenolic compounds. Using DPPH radical scavenging assays, it was found to exhibit a scavenging rate of approximately 75% at a concentration of 50 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.